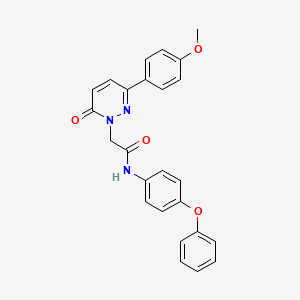

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Beschreibung

This compound (ID: Y042-2664) features a pyridazinone core substituted at the 3-position with a 4-methoxyphenyl group and an acetamide linker connected to a 4-phenoxyphenyl moiety. Its molecular formula is C₂₄H₂₅N₃O₅, with a molecular weight of 435.48 g/mol and availability in 6 mg quantities . The 4-methoxyphenyl group contributes electron-donating properties, while the phenoxyphenyl moiety enhances aromatic interactions, making it structurally distinct among pyridazinone derivatives.

Eigenschaften

Molekularformel |

C25H21N3O4 |

|---|---|

Molekulargewicht |

427.5 g/mol |

IUPAC-Name |

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C25H21N3O4/c1-31-20-11-7-18(8-12-20)23-15-16-25(30)28(27-23)17-24(29)26-19-9-13-22(14-10-19)32-21-5-3-2-4-6-21/h2-16H,17H2,1H3,(H,26,29) |

InChI-Schlüssel |

CLVBSZNOBFTZGT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden oder weiter zu einer Carbonylgruppe.

Reduktion: Die Carbonylgruppe im Pyridazinon-Ring kann reduziert werden, um eine Hydroxylgruppe zu bilden.

Substitution: Die aromatischen Ringe können elektrophile oder nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Basen wie NaH oder K2CO3 in Lösungsmitteln wie DMF oder DMSO.

Hauptprodukte

Oxidation: Bildung von Phenol- oder Chinonderivaten.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Verschiedene substituierte aromatische Verbindungen abhängig von den eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, entzündungshemmenden oder krebshemmenden Eigenschaften.

Medizin: Wegen seiner einzigartigen strukturellen Merkmale auf sein Potenzial als Medikamentenkandidat untersucht.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Pyridazinon-Kern kann als Pharmakophor fungieren, an aktive Stellen binden und biologische Pfade beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Bases like NaH or K2CO3 in solvents like DMF or DMSO.

Major Products

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Wirkmechanismus

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazinone core can act as a pharmacophore, binding to active sites and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Pyridazinone-Based Analogs

- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): Differences: Contains 4,5-dichloro substituents on the pyridazinone core and a sulfonamide-aniline group. The sulfonamide group enhances hydrophilicity .

- N-(4-Bromophenyl)-2-{5-[bis(4-methoxyphenyl)amino]-3-methyl-6-oxopyridazin-1(6H)-yl}acetamide (): Differences: Features a bis(4-methoxyphenyl)amino group and a bromophenyl acetamide.

- N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (): Differences: Includes a 4-methoxyphenethyl group instead of 4-phenoxyphenyl.

Non-Pyridazinone Analogs

2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide ():

- 2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide (): Differences: Pyrimidinedione core instead of pyridazinone. Impact: Additional carbonyl groups may enhance hydrogen bonding but reduce metabolic stability .

Structure-Activity Relationship (SAR) Insights

- Aromatic Linkers: The 4-phenoxyphenyl acetamide in the target compound may engage in π-π stacking more effectively than aliphatic linkers (e.g., ethyl in ) .

- Core Modifications: Pyridazinone derivatives generally exhibit better metabolic stability than pyrimidinediones () due to fewer labile carbonyl groups .

Physicochemical Properties

| Property | Target Compound | Analog () | Analog () |

|---|---|---|---|

| Molecular Weight | 435.48 | ~500 (estimated) | ~450 (estimated) |

| LogP (Predicted) | ~3.5 | ~4.2 (Cl, sulfonamide) | ~2.8 (piperidine) |

| Hydrogen Bond Acceptors | 5 | 7 | 6 |

The target compound’s moderate LogP suggests balanced lipophilicity, favoring oral bioavailability compared to highly polar (e.g., sulfonamide-containing) or overly lipophilic analogs .

Biologische Aktivität

The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a heterocyclic organic compound with potential pharmacological applications. Its complex structure, which includes a pyridazine core and various functional groups, suggests significant biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.4 g/mol. The structural features include:

- Pyridazine ring : Known for its biological activity.

- Methoxyphenyl group : May enhance pharmacological properties.

- Phenoxyphenyl group : Potentially increases lipophilicity and bioavailability.

Preliminary studies indicate that the compound may interact with various biological targets, including enzymes and receptors. The mechanisms by which it exerts its effects are still under investigation but may involve:

- Enzyme inhibition : Potentially modulating metabolic pathways.

- Receptor binding : Influencing signal transduction pathways.

Pharmacological Properties

Research has suggested several pharmacological activities associated with this compound:

- Antitumor Activity : Initial in vitro studies indicate that the compound may inhibit cancer cell proliferation, suggesting potential use in oncology.

- Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity : The compound's structure may provide antioxidant benefits, protecting cells from oxidative stress.

Case Studies and Research Findings

A summary of relevant studies on the biological activity of the compound is presented in the table below:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antitumor | Inhibition of cancer cell lines (e.g., A549) with IC50 values indicating potency. |

| Study 2 | Anti-inflammatory | Reduction in pro-inflammatory cytokines in vitro. |

| Study 3 | Antioxidant | Scavenging activity against free radicals demonstrated in biochemical assays. |

Synthesis and Modifications

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can be achieved through multi-step organic reactions involving:

- Formation of the pyridazine core.

- Introduction of the methoxyphenyl group.

- Coupling with phenoxyphenyl acetamide.

These synthetic routes are crucial for optimizing yield and purity, which directly impacts biological activity.

Future Directions

Further research is needed to explore the full potential of this compound, particularly:

- In vivo studies : To confirm efficacy and safety profiles in animal models.

- Mechanistic studies : To elucidate specific pathways involved in its biological effects.

- Structure-activity relationship (SAR) analysis : To optimize the compound for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.